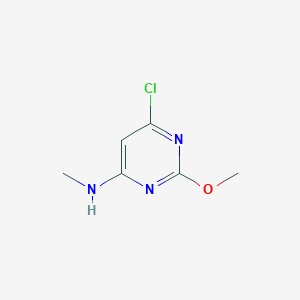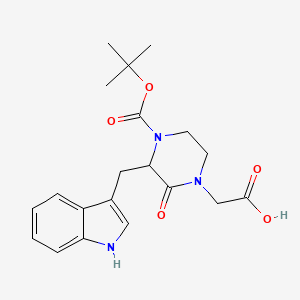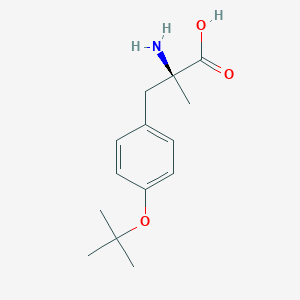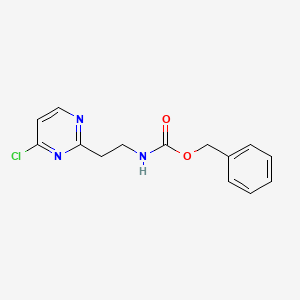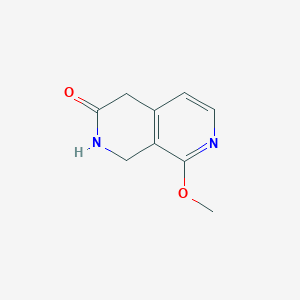![molecular formula C6H6ClN3O B14854352 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14854352.png)
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is a heterocyclic compound that belongs to the imidazo[1,5-A]pyrazine family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one typically involves cyclocondensation reactions. One common method includes the reaction of 2-chloro-3-nitropyrazine with ethylenediamine under reflux conditions, followed by cyclization to form the desired compound . Another approach involves the use of 2-chloro-3-aminopyrazine and glyoxal in the presence of a base, leading to the formation of the imidazo[1,5-A]pyrazine core .
Industrial Production Methods
the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .
化学反应分析
Types of Reactions
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazo[1,5-A]pyrazines.
科学研究应用
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
相似化合物的比较
Similar Compounds
Imidazo[1,5-A]pyridine: Shares a similar core structure but differs in the nitrogen atom’s position.
Imidazo[1,2-A]pyrazine: Another closely related compound with a different arrangement of nitrogen atoms.
Pyrazolo[1,5-A]pyrimidine: Contains a similar fused ring system but with different substituents.
Uniqueness
3-Chloro-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one is unique due to its specific chlorine substitution and the arrangement of nitrogen atoms within the fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC 名称 |
3-chloro-7,8-dihydro-5H-imidazo[1,5-a]pyrazin-6-one |
InChI |
InChI=1S/C6H6ClN3O/c7-6-9-2-4-1-8-5(11)3-10(4)6/h2H,1,3H2,(H,8,11) |
InChI 键 |
MVYBSCUNWCPZAT-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CN=C(N2CC(=O)N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


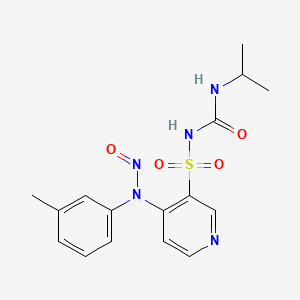
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


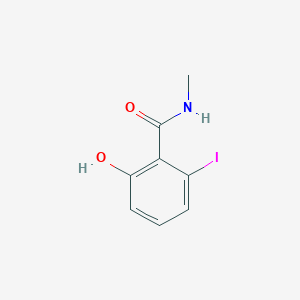
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)



